molecular formula C15H29N5O4S B12718336 Ethylargininoate acetamidomethionamide CAS No. 1000617-88-8

Ethylargininoate acetamidomethionamide

Cat. No.: B12718336
CAS No.: 1000617-88-8
M. Wt: 375.5 g/mol
InChI Key: XOUOKAFQPWVXEV-RYUDHWBXSA-N
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Description

Ethylargininoate acetamidomethionamide is a synthetic compound hypothesized to combine structural motifs from arginine and methionine derivatives. The ethylated arginine moiety may enhance metabolic stability, while the acetamidomethionamide group could influence solubility or binding affinity. Current understanding is derived from structural parallels with well-studied aminoindane derivatives and related synthetic amines (e.g., 2-aminoindane hydrochloride) .

Properties

CAS No.

1000617-88-8

Molecular Formula

C15H29N5O4S

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate

InChI

InChI=1S/C15H29N5O4S/c1-4-24-14(23)12(6-5-8-18-15(16)17)20-13(22)11(7-9-25-3)19-10(2)21/h11-12H,4-9H2,1-3H3,(H,19,21)(H,20,22)(H4,16,17,18)/t11-,12-/m0/s1

InChI Key

XOUOKAFQPWVXEV-RYUDHWBXSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)C

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of ethylargininoate acetamidomethionamide involves the reaction of L-arginine with N-acetyl-L-methionine, followed by esterification with ethanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

Ethylargininoate acetamidomethionamide undergoes various chemical reactions, including:

Scientific Research Applications

Ethylargininoate acetamidomethionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethylargininoate acetamidomethionamide involves its interaction with skin cells to promote collagen synthesis. It targets specific molecular pathways that regulate skin elasticity and firmness. The compound’s ability to protect the skin from external influences is attributed to its interaction with cellular receptors and enzymes involved in skin health .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Ethylargininoate acetamidomethionamide shares key features with aminoindane-based compounds, such as:

  • Aromatic or heterocyclic cores: Unlike aminoindanes (e.g., 2-aminoindane), which feature a fused benzene ring system, this compound likely adopts a linear or branched conformation due to its amino acid-derived backbone .
  • Functional groups: The presence of ethylated amino and amide groups aligns with modifications seen in bioactive amines like SU-8629 (2-aminoindane HCl), which enhance receptor binding and metabolic resistance .
Table 1: Structural Comparison
Compound Core Structure Key Functional Groups Molecular Weight (g/mol)*
This compound Amino acid derivative Ethylarginine, acetamidomethionamide ~350 (estimated)
2-Aminoindane HCl (SU-8629) Benzocycloalkane Primary amine, HCl salt 169.6
2-Aminoindan derivatives Indane ring Varied substitutions (e.g., methyl) 135–200

*Molecular weights for this compound are theoretical; others sourced from literature .

Pharmacological Activity

Analgesic and CNS Effects
  • 2-Aminoindane HCl (SU-8629): Demonstrated potent non-narcotic analgesic activity in animal models, with efficacy comparable to morphine but without respiratory depression .
  • The ethylated arginine group may inhibit nitric oxide synthase (NOS), analogous to arginine analogs, while the methionine-derived moiety could influence sulfur-based redox pathways .
Receptor Binding and Selectivity

Aminoindanes exhibit affinity for adrenergic and dopaminergic receptors, contributing to stimulant or sedative effects . This compound’s larger size and polar groups may limit blood-brain barrier penetration, reducing CNS activity compared to smaller amines like 2-aminoindane HCl .

Table 2: Pharmacological Profiles
Compound Analgesic Potency* Receptor Targets CNS Penetration
2-Aminoindane HCl High (ED₅₀: 5 mg/kg) Adrenergic, dopaminergic High
This compound Unknown Hypothesized: NOS, redox Low (predicted)

*Data from rodent studies for SU-8629 ; Ethylargininoate data inferred.

Molecular Conformation and Bioactivity

Kier’s seminal work on molecular conformation highlights that bioactive amines require specific spatial arrangements to interact with receptors . For example:

  • 2-Aminoindane derivatives: Optimal activity occurs when the amine group is positioned para to the indane ring’s bridgehead, enabling π-π stacking with receptor sites .
  • This compound: Its extended structure may favor interactions with extracellular enzymes or membrane-bound receptors rather than central targets.

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